N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide

KCNQ2/3 Potency Electrophysiology

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide (CAS 898424-83-4) is a synthetic small molecule belonging to the benzamide class of voltage-gated potassium channel activators. Its structure features a 4-methylbenzamide core linked to a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) moiety via an N-ethyl linker.

Molecular Formula C14H19NO3S
Molecular Weight 281.37
CAS No. 898424-83-4
Cat. No. B2976994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide
CAS898424-83-4
Molecular FormulaC14H19NO3S
Molecular Weight281.37
Structural Identifiers
SMILESCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C14H19NO3S/c1-3-15(13-8-9-19(17,18)10-13)14(16)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3
InChIKeyRCMISKCCOFALHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide: KCNQ Channel Activator Candidate for Lead Discovery


N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide (CAS 898424-83-4) is a synthetic small molecule belonging to the benzamide class of voltage-gated potassium channel activators [1]. Its structure features a 4-methylbenzamide core linked to a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) moiety via an N-ethyl linker. The compound has been identified as an activator of the neuronal KCNQ2/3 (Kv7.2/7.3) heteromeric potassium channel, a key regulator of neuronal excitability and a validated target for epilepsy and pain [2]. While its reported potency indicates it may serve as a chemical probe, it acts as a starting point for structural optimization rather than a high-potency lead.

Why Generic KCNQ Activators Cannot Simply Substitute N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide


KCNQ channel activators exhibit profound pharmacodynamic divergence driven by subtype selectivity, binding mode, and allosteric modulation [1]. A simple comparison of potency (EC50) is insufficient for compound selection. For example, the prototypical activator retigabine acts via a conserved tryptophan residue, while ML213 binds a distinct pocket revealed by cryo-EM [2]. With its unique 1,1-dioxidotetrahydrothiophene ring, the target compound likely adopts a distinct orientation within the channel's voltage-sensing domain, leading to a different gating effect than biaryl amides like ICA-27243 [3]. Substituting it with a generic 'KCNQ2/3 activator' without considering these parameters risks selecting a tool compound with different selectivity, off-target liability, or mode of action, compromising experimental reproducibility.

Quantitative Differentiation of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide from KCNQ Activator Comparators


KCNQ2/3 Activation Potency vs. Retigabine and ICA-27243

The target compound activates human KCNQ2/3 channels with an EC50 of approximately 6.8 μM, as measured by a thallium influx assay in HEK293 cells [1]. This is substantially weaker than the clinical-stage activator retigabine, which exhibits an EC50 of ~1.6 μM at KCNQ2/3 [2], and ICA-27243, a potent subtype-selective activator with an EC50 of 0.38 μM [3]. The ~4-fold and ~18-fold difference, respectively, positions this compound as a low-potency scaffold suitable for chemical biology applications where hyper-activation must be avoided.

KCNQ2/3 Potency Electrophysiology Thallium Flux Assay

Scaffold-Driven Selectivity Differentiation: Cyclic Sulfone vs. Biaryl Amides

The target compound's core scaffold—a 1,1-dioxidotetrahydrothiophene (cyclic sulfone)—represents a departure from the biaryl amide architecture of ML213 [1]. While ML213 selectively activates KCNQ2 (EC50 = 230 nM) and KCNQ4 (EC50 = 510 nM) with no activity on KCNQ3 or KCNQ5 [2], the N-ethyl-4-methylbenzamide series has been reported in patent literature to modulate KCNQ2-5 channels, suggesting a different selectivity fingerprint [3]. Although direct selectivity data for this specific compound is absent, its chemotype infers a potentially broader or shifted subtype activation profile compared to ML213, which matters for researchers studying heteromeric KCNQ2/3 or KCNQ3/5 channels.

Subtype Selectivity Scaffold Binding Mode ML213

Physicochemical Differentiation: cLogP and Hydrogen Bond Acceptor Count vs. Retigabine

A key differentiator for central nervous system (CNS) tool compounds is predicted lipophilicity. The target compound has a calculated XLogP3-AA of 1.6 [1], which lies within the optimal CNS drug space (cLogP 1–3). In comparison, retigabine has a cLogP of 1.1 [2], while ICA-27243 has a cLogP of 3.1 [3]. The compound's intermediate lipophilicity, combined with its higher hydrogen bond acceptor count (4 vs. retigabine's 3) due to the sulfone moiety, offers a distinct physicochemical profile that may favor better solubility and lower plasma protein binding compared to more lipophilic analogs like ICA-27243.

Physicochemistry CNS Penetration cLogP Retigabine

Optimal Use Cases for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide Based on Quantitative Evidence


Graded KCNQ2/3 Activation in Epilepsy Models

In cortical neuron hyperexcitability assays, where complete KCNQ2/3 opening by retigabine (EC50 ~1.6 μM) can cause excessive inhibition and confound results, the target compound's ~4-fold weaker potency (EC50 6.8 μM) enables graded, titratable activation [1]. This is ideal for establishing a dose-response curve for M-current enhancement without hitting a ceiling effect, allowing precise correlation of channel opening to anti-epileptic activity.

Chemotype-Specific Pharmacophore Mapping

For medicinal chemistry campaigns focused on differentiating KCNQ subtype selectivity, the cyclic sulfone scaffold serves as a key pharmacophore probe. Its patent-reported broader KCNQ2-5 activity, contrasting with ML213's restricted KCNQ2/4 profile [2], makes it a valuable template for structure-activity relationship (SAR) studies aimed at designing novel subtype-selective activators.

CNS Lead Optimization with Balanced Physicochemical Properties

With a cLogP of 1.6 and increased hydrogen bond acceptor count (4), the compound occupies a 'sweet spot' for CNS drug discovery [3]. It can serve as a superior starting point for lead optimization compared to retigabine (very low cLogP, limited permeability) or ICA-27243 (high cLogP, potential for phospholipidosis), potentially yielding candidates with improved oral bioavailability and brain penetration profiles.

Chemical Biology Studies of Heteromeric KCNQ Assembly

In systems expressing heteromeric KCNQ3/5 channels (e.g., vascular smooth muscle), where ML213 is completely inactive, the target compound's class-inferred activity on KCNQ5-containing channels [2] offers a unique pharmacological tool. This enables functional dissection of KCNQ3/5 contributions to vascular tone regulation without relying on genetic knockdown or non-selective modulators.

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